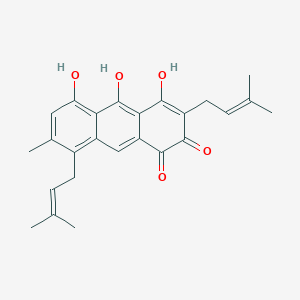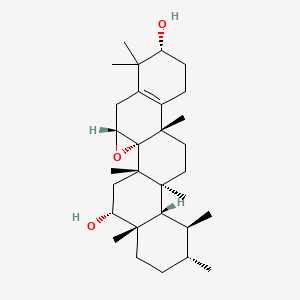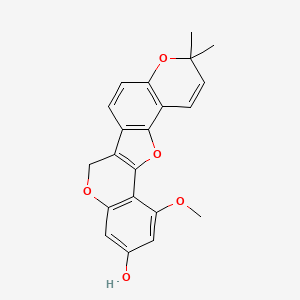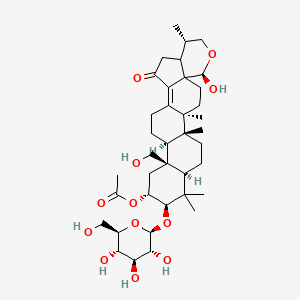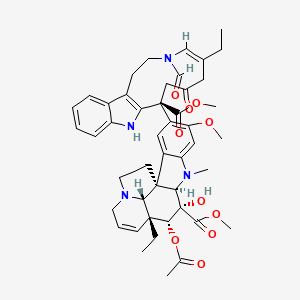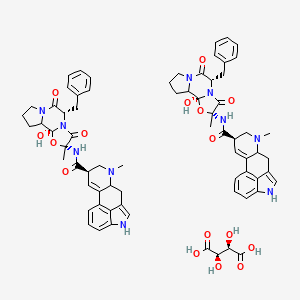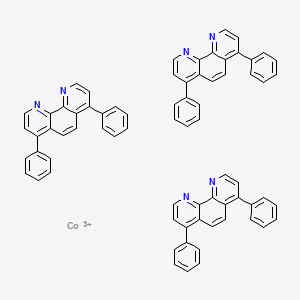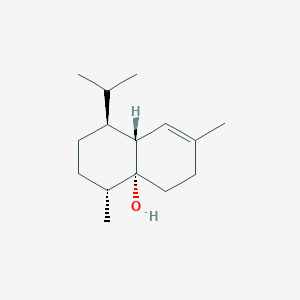
Cubenol
Overview
Description
This compound is a sesquiterpenoid compound with the molecular formula C₁₅H₂₆O and a molecular weight of 222.3663 g/mol . It is a naturally occurring compound found in various plants, including Chamomilla recutita, Pilgerodendron uviferum, and Piper nigrum . This compound is known for its distinct structure, which includes an isopropyl group at position 1, methyl groups at positions 4 and 7, and a hydroxy group at position 4a . This compound is a volatile oil component and has various biological roles, including acting as an acaricide .
Preparation Methods
Cubenol can be synthesized through various methods, including extraction from natural sources and chemical synthesis. One common method involves the extraction of essential oils from plants such as Pilgerodendron uviferum . The essential oils are then subjected to various purification processes to isolate this compound.
In industrial production, this compound can be synthesized using terpene cyclases, which are enzymes that catalyze the cyclization of linear terpenes into cyclic terpenes . For example, the actinomycete Streptomyces griseus produces this compound through the action of terpene cyclases . The synthetic route involves the fermentation of Streptomyces griseus in a deuterated medium, leading to the production of deuterated this compound .
Chemical Reactions Analysis
Cubenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride.
In oxidation reactions, this compound can be converted to its corresponding ketone or aldehyde derivatives. For example, the oxidation of this compound with potassium permanganate results in the formation of cubenone . In reduction reactions, this compound can be reduced to its corresponding alcohol derivatives using reducing agents like sodium borohydride .
Scientific Research Applications
Cubenol has several scientific research applications across various fields. In chemistry, this compound is used as a building block for the synthesis of more complex molecules . Its unique structure makes it a valuable intermediate in organic synthesis.
In biology, this compound is studied for its role as a volatile oil component and its potential biological activities . It has been found to have antimicrobial properties and is used in the development of natural antimicrobial agents . Additionally, this compound is used in the study of plant metabolites and their roles in plant physiology .
In medicine, this compound is investigated for its potential therapeutic properties. It has been shown to have acaricidal activity, making it a potential candidate for the development of new acaricides . Furthermore, this compound is studied for its potential use in the treatment of various diseases due to its biological activities .
Mechanism of Action
The mechanism of action of cubenol involves its interaction with various molecular targets and pathways. As a sesquiterpenoid, this compound can interact with enzymes and receptors in biological systems . For example, this compound has been shown to inhibit the activity of the NorA efflux pump in Staphylococcus aureus, thereby enhancing the efficacy of antibiotics . This inhibition occurs through the binding of this compound to the efflux pump, preventing the extrusion of antibiotics from bacterial cells .
Comparison with Similar Compounds
This compound is structurally similar to other sesquiterpenoids, such as guaiol, eudesm-7(11)-en-4α-ol, and α-copaen-11-ol . These compounds share similar structural features, including the presence of isopropyl and methyl groups. this compound is unique in its specific arrangement of these groups and the presence of a hydroxy group at position 4a .
Compared to other sesquiterpenoids, this compound has distinct biological activities and applications. For example, while guaiol and eudesm-7(11)-en-4α-ol also have antimicrobial properties, this compound’s specific interaction with the NorA efflux pump sets it apart . Additionally, this compound’s unique structure makes it a valuable intermediate in organic synthesis, providing a versatile building block for the synthesis of more complex molecules .
Similar Compounds
- Guaiol
- Eudesm-7(11)-en-4α-ol
- α-Copaen-11-ol
- T-Muurolol
- 1-epi-Cubenol
Properties
IUPAC Name |
4,7-dimethyl-1-propan-2-yl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-4a-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-10(2)13-6-5-12(4)15(16)8-7-11(3)9-14(13)15/h9-10,12-14,16H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGPRPSWSKLKTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2C1(CCC(=C2)C)O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90880712 | |
| Record name | cubenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21284-22-0, 19912-67-5 | |
| Record name | cubenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Epicubenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037031 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cubenol?
A1: this compound has a molecular formula of C15H26O and a molecular weight of 222.37 g/mol.
Q2: What spectroscopic data is available for the structural characterization of this compound?
A2: The structure of this compound has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared Spectroscopy (IR), and X-ray crystallography. NMR provides detailed information on the carbon and hydrogen framework, while MS reveals the molecular weight and fragmentation pattern. IR spectroscopy helps identify functional groups. [, , ]
Q3: How are this compound, epithis compound, and δ-cadinene related?
A3: this compound and epithis compound are often found alongside δ-cadinene in the essential oils of various plants, particularly within the Myrtaceae family. Research suggests that δ-cadinene, epithis compound, and this compound in these essential oils are not solely biosynthetic products but can also form as byproducts during the extraction process. Specifically, acid-catalyzed solvolysis of sesquiterpene alcohols like cubebol and epicubebol, which can occur during leaf aging or steam distillation, leads to the formation of δ-cadinene, epithis compound, and this compound. []
Q4: Is this compound found naturally in a completely deuterated form?
A4: Yes, research has shown that the actinomycete Streptomyces griseus, when grown in a fully deuterated medium, produces [2H26]-1-epi-cubenol. This discovery makes [2H26]-1-epi-cubenol the first completely deuterated terpene obtained through fermentation. []
Q5: What are the reported biological activities of this compound?
A5: this compound has demonstrated several biological activities, including:
- Antifungal activity: this compound displayed antifungal activity, notably against Trichophyton rubrum, a common cause of fungal skin infections. []
- Anti-proliferative activity: Studies indicate that this compound might have anti-proliferative properties, potentially inhibiting the growth of cancer cells. []
Q6: this compound has shown antifeedant activity against which insect?
A6: this compound isolated from the heartwood of Pilgerodendron uviferum exhibited antifeedant activity against the red clover borer (Hylastinus obscurus), a significant pest of red clover in Chile. This finding suggests potential applications for this compound as a natural insecticide or insect repellent. []
Q7: What is the role of this compound in the anti-proliferative activity of Piper trioicum essential oil?
A7: The essential oil of Piper trioicum leaves, which contains this compound as one of its constituents, has shown anti-proliferative activity against several cancer cell lines, including HT-29, HCT 116, PC-3, and HepG2. Molecular docking studies suggest that this compound, along with another constituent, δ-cadinene, might contribute to this activity by interacting with the serine/threonine-protein kinase (MST3) protein, a potential target for cancer therapy. []
Q8: How does the antimicrobial activity of this compound compare to other terpenes found in Pilgerodendron uviferum?
A8: Among the various terpenes isolated from Pilgerodendron uviferum heartwood, this compound, along with 15-copaenol, exhibited significant inhibitory effects on the NorA efflux pump in Staphylococcus aureus. This efflux pump contributes to antibiotic resistance, and its inhibition by this compound and 15-copaenol suggests their potential as adjuvants to enhance antibiotic effectiveness. []
Q9: What are the common methods for extracting essential oils containing this compound?
A9: Several methods are employed to extract essential oils containing this compound:
- Hydrodistillation (HD): This traditional method involves heating plant material in water to vaporize the essential oil, which is then condensed and collected. [, , , , ]
- Microwave-assisted hydrodistillation (MHD): This technique combines microwave heating with hydrodistillation to shorten extraction times and potentially improve yields. [, ]
- Supercritical fluid extraction (SFE): This method utilizes supercritical carbon dioxide to selectively extract essential oils, often resulting in higher yields and different chemical profiles compared to hydrodistillation. [, ]
Q10: How does the method of extraction affect the this compound content in essential oils?
A10: The extraction method significantly influences the chemical composition of essential oils. For instance, the essential oil of Argania spinosa leaves extracted by hydrodistillation and supercritical fluid extraction showed this compound as the main component (35.7-42.1%). In contrast, microwave extraction yielded an oil dominated by 1-epi-cubenol (21.8%). [] Similarly, in Lippia citriodora essential oil, different distillation methods led to varying levels of this compound. [] These variations highlight the importance of selecting an appropriate extraction method based on the desired essential oil profile.
Q11: How does the this compound content vary across different parts of the same plant?
A11: The this compound content can differ significantly within various parts of a single plant. For example, in Eremostachys macrophylla, 1,10-di-epi-cubenol was a dominant compound in both the leaf (22.7%) and stem (34.4%) oils but not a major constituent in the flower oil. This observation suggests that the biosynthesis and accumulation of this compound and its isomers can be organ-specific within a plant. []
Q12: How do environmental factors influence the essential oil composition of plants containing this compound?
A12: The essential oil composition, including the this compound content, can be influenced by environmental factors such as geographical location, altitude, and seasonal variations. For instance, a study on Anthemis maritima essential oil revealed distinct chemotypes linked to geographic origin, with this compound being a characteristic component in some populations but absent in others. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;2-[[1-oxido-2-[[1-oxido-2-[(1-oxido-2-sulfidoethylidene)amino]ethylidene]amino]ethylidene]amino]acetate;oxo(99Tc)technetium-99(3+)](/img/structure/B1250889.png)
![2-(Benzo[b]thiophen-2-yl)pyridine](/img/structure/B1250890.png)
